Barakol is a naturally occurring compound primarily extracted from the leaves of Cassia siamea, a plant known for its medicinal properties. Chemically, barakol is identified as 3a,4-dihydro-3a,8-dihydroxy-2,5-dimethyl-1,4-dioxaphenalene. This compound has garnered attention due to its potential therapeutic benefits and unique chemical structure, which features a dioxaphenalene framework .
Barakol exhibits several biological activities that make it a compound of interest in pharmacology:
Barakol is typically synthesized through extraction from Cassia siamea leaves. The extraction process involves:
Alternative synthetic methods may involve chemical synthesis starting from simpler organic compounds, but these methods are less common compared to natural extraction.
Barakol has several potential applications:
Interaction studies involving barakol have focused on its effects on neurotransmitter systems and ion transport mechanisms. Notably:
These interactions highlight barakol's multifaceted role in biological systems and its potential as a therapeutic agent.
Barakol shares similarities with other compounds derived from plants, particularly those belonging to the flavonoid and phenolic classes. Here are some comparable compounds:
| Compound | Source | Key Properties |
|---|---|---|
| Quercetin | Various plants | Antioxidant, anti-inflammatory properties |
| Kaempferol | Various plants | Antioxidant, anti-cancer effects |
| Rutin | Buckwheat and citrus fruits | Cardiovascular benefits, antioxidant activity |
Barakol is unique due to its specific dioxaphenalene structure, which distinguishes it from other flavonoids and phenolic compounds. While many similar compounds exhibit antioxidant and anti-inflammatory properties, barakol's significant anxiolytic effects and influence on chloride secretion set it apart as a compound with distinct therapeutic potential.
Barakol is a naturally occurring organic compound with the molecular formula C₁₃H₁₂O₄ and a molecular weight of 232.23 grams per mole [1] [3]. This compound is assigned the Chemical Abstracts Service registry number 24506-68-1 [1] [3]. Barakol presents as pale lemon-yellow crystals with a melting point of 165°C, at which temperature it undergoes decomposition [6]. The compound exhibits notable solubility characteristics, being readily soluble in water and demonstrating good solubility in polar organic solvents including methanol, ethanol, and acetone [6]. In contrast, it shows moderate solubility in chloroform and dichloromethane [6].
The ultraviolet-visible spectroscopic analysis reveals characteristic absorption maxima at 241 nanometers with an extinction coefficient of 34,700 and at 384 nanometers with an extinction coefficient of 13,000 [6]. The infrared spectrum displays a strong carbonyl stretching frequency at 1670 wavenumbers per centimeter, which is assignable to either a hydrogen-bonded carbonyl group or an enol ether functionality [6]. Mass spectrometric analysis shows a weak parent ion at mass-to-charge ratio 232, with the base peak occurring at mass-to-charge ratio 214, corresponding to the loss of water from the molecular ion [6].
Table 1: Physical and Chemical Properties of Barakol
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₂O₄ | [1] [3] |
| Molecular Weight (g/mol) | 232.23 | [1] [3] |
| CAS Registry Number | 24506-68-1 | [1] [3] |
| Appearance | Pale lemon-yellow crystals | [6] |
| Melting Point (°C) | 165 (decomposes) | [6] |
| Solubility in Water | Readily soluble | [6] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone; moderately soluble in chloroform, dichloromethane | [6] |
| UV Absorption λmax (nm) | 241 (ε 34,700), 384 (ε 13,000) | [6] |
| IR Carbonyl Frequency (cm⁻¹) | 1670 (strong) | [6] |
| Mass Spectrum Base Peak (m/z) | 214 | [6] |
The structural determination of barakol represents a significant achievement in natural product chemistry, accomplished through a combination of high-resolution mass spectrometry, elemental analysis, and advanced spectroscopic techniques [6]. The structure was definitively established through extensive nuclear magnetic resonance studies and X-ray crystallographic analysis of its anhydro derivative [6] [21].
The relatively simple 100 megahertz proton nuclear magnetic resonance spectrum of anhydrobarakol in deuterated chloroform reveals two methyl signals at chemical shifts of 7.84 and 7.95 parts per million, both exhibiting characteristic allylic fine coupling [6]. Double-irradiation studies demonstrated that the high-field methyl protons were coupled to a vinyl proton at 3.97 parts per million, while the low-field methyl protons were coupled to another vinyl proton at 4.23 parts per million [6]. Additional signals at 3.83 and 3.93 parts per million with a coupling constant of 1.7 hertz were assignable to an AB system due to two meta-coupled protons [6].
Table 2: Nuclear Magnetic Resonance Spectroscopic Data for Barakol Derivatives
| Nucleus | Chemical Shift (δ ppm) | Assignment | Solvent |
|---|---|---|---|
| ¹H NMR (anhydrobarakol) | 7.84 | CH₃ (high field, allylic coupling) | CDCl₃ |
| ¹H NMR (anhydrobarakol) | 7.95 | CH₃ (low field, allylic coupling) | CDCl₃ |
| ¹H NMR (anhydrobarakol) | 3.97 | Vinyl H (coupled to high field CH₃) | CDCl₃ |
| ¹H NMR (anhydrobarakol) | 4.23 | Vinyl H (coupled to low field CH₃) | CDCl₃ |
| ¹H NMR (anhydrobarakol) | 3.83, 3.93 | AB system (2H, J = 1.7 Hz) | CDCl₃ |
The systematic International Union of Pure and Applied Chemistry name for barakol is 2,5-dimethyl-3aH-pyrano[2,3,4-de]-1-benzopyran-3a,8-diol [1] [3]. This nomenclature reflects the complex polycyclic structure containing both pyran and benzopyran ring systems with specific hydroxyl and methyl substitution patterns [1]. The compound is also recognized under the alternative systematic name 3,7-dimethyl-2,6-dioxatricyclo[7.3.1.0⁵,¹³]trideca-1(12),3,7,9(13),10-pentaene-5,11-diol [1] [4].
The alternative nomenclature designation for barakol as 3a,4-dihydro-3a,8-dihydroxy-2,5-dimethyl-1,4-dioxaphenalene emphasizes its unique dioxaphenalene structural framework [5] [15]. This naming convention highlights the presence of the phenalene backbone with oxygen heteroatoms incorporated into the ring system, along with the specific positioning of hydroxyl groups and methyl substituents [5] [15]. The dioxaphenalene designation is particularly significant as barakol represents the first reported example of a naturally occurring compound containing both a chromone hemiacetal and a dioxaphenalene system [6].
X-ray crystallographic studies have provided detailed insights into the three-dimensional structure and conformational characteristics of barakol and its derivatives [21] [25]. Anhydrobarakol crystallizes in a monoclinic crystal system with space group P21/c, while anhydrobarakol hydrochloride adopts the space group P21/n [21] [25]. The unit cell parameters for anhydrobarakol are a = 13.2280(7) Ångströms, b = 6.8738(2) Ångströms, c = 19.7879(9) Ångströms, with β = 127.013(2) degrees [21] [25]. For anhydrobarakol hydrochloride, the parameters are a = 12.2547(2) Ångströms, b = 8.051(2) Ångströms, c = 12.8133(2) Ångströms, with β = 99.514(1) degrees [21] [25].
The crystallographic analysis reveals that the molecular structure exhibits significant planarity in the aromatic regions while maintaining specific conformational preferences dictated by intramolecular interactions [21]. The presence of hydroxyl groups at positions 3a and 8 introduces hydrogen bonding capabilities that influence both intramolecular stability and intermolecular packing arrangements [21]. The dioxaphenalene core adopts a geometry that allows for optimal π-electron delocalization across the entire conjugated system [21].
Table 3: Crystallographic Data for Barakol and Its Complexes
| Compound | Crystal System | Space Group | Unit Cell Parameters | Z | Stabilizing Interactions |
|---|---|---|---|---|---|
| Anhydrobarakol | Monoclinic | P21/c | a=13.2280(7)Å, b=6.8738(2)Å, c=19.7879(9)Å, β=127.013(2)° | 4 | π-π interactions, hydrogen bonding |
| Anhydrobarakol hydrochloride | Monoclinic | P21/n | a=12.2547(2)Å, b=8.051(2)Å, c=12.8133(2)Å, β=99.514(1)° | 4 | Ion-ion interactions, hydrogen bonding |
| Barakol-phthalic acid complex | Ion-pair complex | Not specified | Not provided | Not specified | Ion-ion, π-π interactions, hydrogen bonding |
| Barakol-3-hydroxybenzoic acid complex | π-π molecular complex | Not specified | Not provided | Not specified | π-π interactions only |
The structural features of barakol directly correlate with its observed biological activities through specific molecular interactions and conformational characteristics [8] [12]. The dioxaphenalene core structure provides a rigid aromatic framework that facilitates π-π stacking interactions with biological targets [12] [21]. The presence of hydroxyl groups at positions 3a and 8 enables hydrogen bonding interactions with receptor sites and contributes to the compound's ability to form stable complexes with various biological macromolecules [12].
The methyl substituents at positions 2 and 5 influence the electronic distribution within the molecule and affect the overall lipophilicity of the compound [12]. These structural modifications impact membrane permeability and cellular uptake characteristics [8]. The chromone hemiacetal functionality represents a unique structural motif that undergoes reversible ring-opening reactions under physiological conditions, potentially serving as a mechanism for controlled release of active metabolites [6].
Spectroscopic studies of barakol complexes with carboxylic acids have revealed important structure-activity relationships [12]. The formation of ion-pair complexes with phthalic acid demonstrates the basic character of the barakol molecule and its ability to participate in electrostatic interactions [12]. In contrast, the π-π molecular complex formation with 3-hydroxybenzoic acid illustrates the importance of aromatic stacking interactions in biological recognition processes [12]. These findings suggest that barakol's biological activity may involve multiple binding modes depending on the specific target molecule and environmental conditions [12].